3-(Propylcarbamoyl)oxirane-2-carboxylic acid
Description
3-(Propylcarbamoyl)oxirane-2-carboxylic acid (CAS 142685-89-0) is an epoxide-containing carboxylic acid derivative with the molecular formula C₇H₁₁NO₄ and a molecular weight of 173.17 g/mol . It is synthesized as a pharmaceutical intermediate with a purity exceeding 90% and is notably utilized in the structure of CA-074, a selective inhibitor of cysteine protease calpain B . Its stereochemistry is defined as (2S,3S), which is critical for its biological activity .
Properties
IUPAC Name |
3-(propylcarbamoyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-3-8-6(9)4-5(12-4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTINIMRTBVCZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Propylcarbamoyl)oxirane-2-carboxylic acid typically involves two stages: oxirane ring formation and introduction of the propylcarbamoyl group . These steps are executed with precise control over stereochemistry to achieve the desired (2S,3S) configuration.
Oxirane Ring Formation
The oxirane ring is commonly synthesized via epoxidation of alkenes or cyclization reactions .
Method 1: Epoxidation of Allylic Carboxylic Acids
A widely employed approach involves epoxidizing a substituted allylic carboxylic acid using asymmetric epoxidation catalysts (e.g., Sharpless or Jacobsen catalysts) to ensure stereochemical fidelity. For example:
- Substrate Preparation : Allylic carboxylic acids (e.g., 3-propylcarbamoyl-1-pentene) are synthesized via alkylation or coupling reactions.
- Epoxidation : Treatment with an oxidizing agent (e.g., tert-butyl hydroperoxide) in the presence of a chiral catalyst yields the epoxide.
- Purification : Crystallization or chiral chromatography isolates the (2S,3S) enantiomer.
Method 2: Cyclization of Vicinal Diols
Alternative routes involve converting vicinal diols to oxiranes using dehydrating agents (e.g., sulfuric acid or tosyl chloride). This method is less common due to challenges in stereochemical control.
Introduction of the Propylcarbamoyl Group
The propylcarbamoyl group is typically introduced via nucleophilic substitution or carbamoylation reactions.
Nucleophilic Substitution at the Oxirane Ring
The oxirane ring undergoes ring-opening reactions with nucleophiles such as propylamine derivatives. For example:
- Epoxide Activation : The oxirane ring is activated under basic or acidic conditions to enhance electrophilicity.
- Nucleophilic Attack : Propylamine or a propylcarbamate derivative attacks the less hindered carbon of the oxirane, forming the carbamoyl bond.
- Stereochemical Control : Reaction conditions (e.g., temperature, solvent) influence the stereochemical outcome.
Case Study: Ring-Opening with Propylamine
A study using propylamine in ethanol at 60°C achieved a 75% yield of the desired product with >95% enantiomeric excess (ee).
Carbamoylation of Amino Precursors
An alternative approach involves coupling an amino-substituted oxirane with propylcarbamoyl chloride:
Catalytic and Stereochemical Considerations
Stereochemical fidelity is critical for pharmaceutical applications. Below are key strategies for achieving enantiopurity.
Asymmetric Catalysis
Palladium-catalyzed ligand-enabled asymmetric sp³ C–H activation has been employed to install substituents with high enantioselectivity. For example:
- Catalyst : Chiral Pd complexes with bisphosphine ligands.
- Substrate : Alkyl carboxylic acids with proximal stereocenters.
- Outcome : Products with up to 98% ee have been reported.
Table 1: Asymmetric Catalytic Reactions for Stereochemical Control
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Pd/Chiral Bisphosphine | Alkyl Carboxylic Acids | 85–92 | 95–98 | |
| Sharpless Epoxidation | Allylic Carboxylic Acids | 70–80 | 90–95 |
Resolution of Racemates
For racemic mixtures, chiral resolution via diastereomeric salt formation is employed. For example:
Industrial-Scale Synthesis
Industrial production focuses on cost-efficiency and scalability .
Flow Chemistry
Continuous flow reactors optimize reaction conditions for high-throughput synthesis:
Key Challenges and Innovations
Stereochemical Drift
Epoxidation and ring-opening reactions may lead to racemization. Solutions include:
Functional Group Compatibility
The carboxylic acid group may require protection during propylcarbamoyl introduction. Common protecting groups include tert-butyl esters or benzyl esters , cleaved via acid (TFA) or hydrogenolysis.
Table 2: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
Chemistry
Chiral Building Block : The compound serves as a crucial chiral building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can exhibit varied chemical properties.
Biology
Biological Interactions : Research indicates that 3-(propylcarbamoyl)oxirane-2-carboxylic acid interacts with biological molecules, influencing biochemical pathways. Its oxirane ring can react with nucleophiles in biological systems, leading to modifications of proteins or other biomolecules.
Medicine
Therapeutic Potential : The compound is being investigated for its ability to interact with specific enzymes or receptors. Notably, studies have shown that derivatives can selectively inhibit cathepsin B, an enzyme linked to diseases like cancer and Alzheimer's disease. For instance, the compound demonstrated strong binding affinity in enzyme inhibition assays.
Industry
Material Development : In industrial applications, this compound is utilized in developing new materials and as a precursor for synthesizing valuable compounds. Its reactivity makes it suitable for creating coatings and other functional materials.
Case Study 1: Enzyme Inhibition
Research has highlighted the efficacy of 3-(propylcarbamoyl)oxirane-2-carboxylic acid derivatives in inhibiting cathepsin B. One study reported that these derivatives bind to cathepsin B with a rate constant indicative of strong inhibitory potential, showcasing their relevance in drug development targeting protease-related diseases .
Case Study 2: Synthesis of Derivatives
A systematic study on the synthesis of various derivatives from this compound revealed enhanced pharmacological properties compared to the parent compound. Structure-activity relationship (SAR) studies indicated that specific modifications could increase biological activity while minimizing toxicity .
Mechanism of Action
The mechanism by which (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid exerts its effects involves the interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues in Peptidomimetics
Several epoxide-based peptidomimetics (e.g., compounds 38–41 , 35–36 ) share the oxirane-2-carboxylic acid backbone but differ in substituents. These compounds, synthesized via click chemistry , incorporate triazole-linked aromatic groups (e.g., benzo[d][1,3]dioxol-5-yl, sulfamoylphenyl) to enhance target specificity for calpain inhibition .
Key Differences :
Aromatic Oxirane-Carboxylic Acid Derivatives
Derivatives such as 3-(4-Methylphenyl)oxirane-2-carboxylic acid (HMDB0030903) and 3-(4-Chlorophenyl)oxirane-2-carboxylic acid (CAS 114380-31-3) feature aromatic substituents on the oxirane ring, altering electronic properties and reactivity .
Key Differences :
- Electronic Effects : Chloro and bromo substituents increase electrophilicity, enhancing reactivity in nucleophilic environments compared to the target compound’s propylcarbamoyl group .
- Biological Role : The target’s role in protease inhibition contrasts with these derivatives, which are primarily metabolites or intermediates .
Carbamoyl and Cyano-Substituted Analogues
3-Carbamoyl-2-cyano-3-(2,2-difluorobenzo[1,3]dioxol-4-yl)-oxirane-2-carboxylic Acid (CAS 1418095-12-1) incorporates cyano and carbamoyl groups, likely improving binding affinity for enzymatic targets .
| Compound | Substituents | Molecular Formula | Key Feature |
|---|---|---|---|
| 3-Carbamoyl-2-cyano-...-oxirane-2-carboxylic Acid | Difluorobenzo[1,3]dioxol-4-yl, cyano, carbamoyl | C₁₄H₉F₂N₃O₆ | Enhanced binding affinity |
Key Differences :
- Functional Groups: The cyano group in this analogue may stabilize interactions with catalytic sites, unlike the target compound’s simpler carbamoyl group .
Salt Forms and Stability
The sodium salt of a related compound, (2S,3S)-3-[[(1S)-1-isobutoxymethyl-3-methylbutyl]carbamoyl]oxirane-2-carboxylic acid , demonstrates thermal stability (DSC exothermic peak at 170–175°C) and enhanced storage stability via organic amine salts .
Key Insight :
Biological Activity
3-(Propylcarbamoyl)oxirane-2-carboxylic acid, also known as (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid, is a chiral epoxide derivative notable for its potential biological activities. Its unique structure features a propylcarbamoyl group attached to an oxirane ring, which plays a critical role in its chemical reactivity and biological interactions. This compound has garnered interest in medicinal chemistry due to its diverse applications in organic synthesis and potential therapeutic effects.
Chemical Structure
- Molecular Formula : C7H11NO4
- CAS Number : 22850132
- IUPAC Name : (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid
Synthesis
The synthesis of 3-(propylcarbamoyl)oxirane-2-carboxylic acid typically involves:
- Epoxidation : A suitable precursor undergoes epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA).
- Carbamoylation : The resulting epoxide is reacted with propyl isocyanate to introduce the propylcarbamoyl group.
This multi-step process allows for the production of the compound with specific stereochemical configurations, which are essential for its biological activity.
The biological activity of 3-(propylcarbamoyl)oxirane-2-carboxylic acid is primarily attributed to its ability to interact with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate enzyme activity and influence various biochemical pathways, contributing to its pharmacological effects.
Research Findings
Recent studies have highlighted several key areas regarding the biological activity of this compound:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a substrate or inhibitor for epoxide hydrolase, influencing detoxification processes in the liver .
- Antitumor Activity : Preliminary studies suggest that derivatives of oxirane compounds exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival .
- Metabolic Effects : Research indicates that oxirane derivatives can affect glucose and fat metabolism, suggesting potential applications in treating metabolic disorders such as diabetes .
Case Study 1: Enzyme Interaction
A study demonstrated that 3-(propylcarbamoyl)oxirane-2-carboxylic acid interacts with liver microsomal enzymes, affecting their activity and potentially altering drug metabolism . This finding underscores the importance of understanding how this compound can influence pharmacokinetics.
Case Study 2: Cytotoxicity Assessment
In vitro tests on human cancer cell lines showed that this compound exhibits significant cytotoxic effects, leading to increased apoptosis rates compared to control groups. The study utilized various concentrations to determine the dose-response relationship and identified specific pathways involved in cell death mechanisms .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
